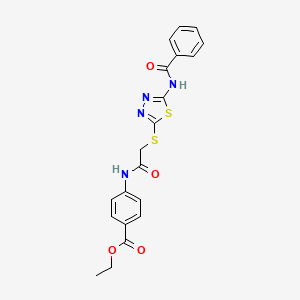

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Beschreibung

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamido group at position 5, a thioether-linked acetamido chain at position 2, and a benzoate ester moiety at the terminal aromatic ring. The compound’s synthesis likely involves sequential nucleophilic substitutions and amidation steps, as inferred from analogous protocols .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c1-2-28-18(27)14-8-10-15(11-9-14)21-16(25)12-29-20-24-23-19(30-20)22-17(26)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWARXBCVJMYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often involve hydrogen gas or metal hydrides like lithium aluminum hydride.

Substitution reactions may require halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiadiazoles, each with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology: It has shown cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.

Medicine: Its antimicrobial properties have been investigated for potential use in treating infections.

Industry: The compound's unique properties may be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its cytotoxic activity may be attributed to the inhibition of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44)

- Structure : Differs by a 4-methoxybenzamido group instead of benzamido and lacks the terminal benzoate ester.

- Activity : Tested for cytotoxicity against A549 (lung), HEPG2 (liver), and MCF7 (breast) cancer cell lines but showed <10% inhibition .

- Key Insight : The methoxy group may reduce potency compared to unsubstituted benzamido derivatives, suggesting electronic effects influence activity.

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(Piperidin-1-yl)acetamide

- Structure : Features a benzylsulfanyl group at position 5 and a piperidine-linked acetamide.

- Crystallography : The thiadiazole core is planar, with intramolecular S···O hypervalent interactions stabilizing the structure .

- Relevance : Demonstrates the role of sulfur substituents in modulating molecular conformation and intermolecular interactions.

Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)

Cytotoxicity

- Thiadiazole Derivatives : Activity varies with substituents. For example, compound 45 (a pyridine-linked thiadiazole) showed negligible cytotoxicity , while benzamido derivatives may exhibit enhanced activity due to improved binding affinity.

- Target Compound : The benzoate ester may enhance membrane permeability compared to carboxylic acid analogues, though specific data are pending.

Antimicrobial and Anticonvulsant Potential

- General 1,3,4-Thiadiazoles: Known for anticonvulsant, antidepressant, and diuretic activities . Acetazolamide (a thiadiazole derivative) is clinically used as a diuretic and anticonvulsant.

- Hypothesis : The acetamido-benzoate linkage in the target compound could mimic acetazolamide’s pharmacophore, suggesting unexplored therapeutic applications.

Critical Analysis of Substituent Effects

- Benzamido vs. Methoxybenzamido : Electron-withdrawing groups (e.g., methoxy) may reduce nucleophilicity at the thiadiazole ring, impacting reactivity and bioactivity .

- Thioether Linkage : The –S– bridge in the target compound enhances conformational flexibility compared to rigid oxadiazole or benzodioxine derivatives .

- Benzoate Ester : Likely improves metabolic stability relative to free carboxylic acids, as seen in prodrug design strategies .

Biologische Aktivität

Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that has attracted attention for its potential biological activities, particularly in pharmacology and oncology. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is , with a molecular weight of approximately . The compound features a thiadiazole ring, which is known for its diverse biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

- Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Activity

Recent studies have focused on the anticancer potential of Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. The following table summarizes findings related to its cytotoxic effects across various cancer cell lines:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.084 ± 0.020 | |

| A549 (Lung Cancer) | 0.034 ± 0.008 | |

| HeLa (Cervical Cancer) | 0.050 ± 0.015 |

The compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that modifications to the thiadiazole moiety and the benzamide group can enhance or diminish biological activity. For instance:

- Substituents on the Benzamide : Varying the substituents on the benzamide group can significantly influence the compound's potency and selectivity.

- Thiadiazole Variants : Different substitutions on the thiadiazole ring can alter its interaction with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : A study indicated that treatment with Ethyl 4-(2-((5-benzamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate led to a marked increase in apoptosis markers such as caspase activation and PARP cleavage.

- In Vivo Efficacy : In animal models bearing A549 xenografts, administration of the compound resulted in significant tumor regression compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.